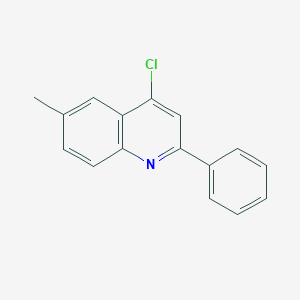

4-Chloro-6-methyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLXBAREWKKMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427420 | |

| Record name | 4-Chloro-6-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18618-02-5 | |

| Record name | 4-Chloro-6-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Methyl 2 Phenylquinoline

Established Synthetic Routes to the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system of 4-Chloro-6-methyl-2-phenylquinoline can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to more contemporary, environmentally conscious approaches.

Classical Cyclization Strategies (e.g., Pfitzinger Condensation)

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. researchgate.net While not a direct route to this compound, it represents a fundamental approach to constructing substituted quinoline cores that can be later modified. The general mechanism involves the condensation of an isatin derivative with a carbonyl compound, followed by cyclization and decarboxylation to yield the quinoline ring.

Modern and Green Chemistry Approaches (e.g., Microwave-Assisted Organic Synthesis)

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. researchgate.netnih.govpensoft.net This technology has been successfully applied to the synthesis of various quinoline derivatives. nih.govrsc.org The use of microwave irradiation can facilitate the condensation and cyclization steps in quinoline synthesis, providing a more efficient and environmentally friendly alternative to conventional heating methods. nih.govpensoft.net For instance, microwave-assisted Claisen-Schmidt condensation reactions have been employed to synthesize chalcones, which are precursors for various heterocyclic compounds. nih.gov

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. nih.gov

Higher Yields: The rapid and uniform heating provided by microwaves can lead to improved reaction efficiency and higher product yields. nih.gov

Greener Chemistry: This method often requires less solvent, reducing waste and environmental impact. pensoft.net

Multi-step Preparations from Precursors

The synthesis of this compound is often accomplished through multi-step sequences starting from readily available precursors. A common strategy involves the construction of a 4-hydroxyquinoline (B1666331) intermediate, which is then chlorinated to yield the final product.

For example, a related compound, 4-chloro-6,7-dimethoxyquinoline, is synthesized from 3,4-dimethoxyaniline. This aniline (B41778) derivative is reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the corresponding 4-hydroxyquinoline-3-carboxylic acid ethyl ester. Saponification and subsequent decarboxylation yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated using an agent like phosphorus oxychloride to give the final product. google.com A similar pathway can be envisioned for this compound, likely starting from an appropriately substituted aniline.

Another approach involves the nitration of a substituted acetophenone, followed by condensation and reductive cyclization to form the 4-hydroxyquinoline core, which is then chlorinated. google.com The chlorination of the 4-hydroxy group is a crucial step, often achieved with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.comprepchem.com

Functionalization and Derivatization Strategies

The this compound molecule possesses several reactive sites that can be targeted for further chemical modification, allowing for the generation of a diverse range of derivatives.

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups at this position. The quinazoline (B50416) ring system, which is structurally related to quinoline, also demonstrates this regioselective substitution at the 4-position. nih.gov

Common nucleophiles used in these reactions include:

Amines

Thiols

Azides mdpi.com

For instance, reacting 4-chloroquinolines with amines leads to the formation of 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, treatment with thiourea (B124793) can introduce a sulfanyl (B85325) group at the C-4 position. mdpi.com The reactivity of the C-4 position makes it a key handle for molecular diversification.

Modifications and Substitutions on the Phenyl and Methyl Moieties

The phenyl and methyl groups attached to the quinoline core also offer opportunities for functionalization, although they are generally less reactive than the C-4 position.

Strategies for modifying these groups might include:

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents. The directing effects of the existing quinoline moiety would influence the position of substitution.

Free-Radical Halogenation of the Methyl Group: The methyl group can be halogenated under free-radical conditions, for example, using N-bromosuccinimide (NBS). This would introduce a reactive handle for further transformations.

The programmed functionalization of different C-H bonds on the quinoline scaffold, guided by directing groups, has been demonstrated as a powerful strategy for creating diverse molecular libraries. chemrxiv.org

Formation of Hybrid and Polycyclic Derivatives

The inherent reactivity of the chloro substituent at the C4 position of the quinoline nucleus makes this compound a valuable precursor for the synthesis of more complex molecular architectures, including hybrid molecules and polycyclic systems. These transformations are primarily achieved through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse functionalities and the construction of new ring systems.

One of the most direct methods for creating hybrid molecules is through the nucleophilic displacement of the C4-chloro group. Aromatic and aliphatic amines can serve as effective nucleophiles in this context. For instance, the reaction of 2,4-dichloro-6-methylquinoline (B10657) with p-toluidine (B81030) under neat conditions at elevated temperatures has been shown to selectively afford the corresponding 4-amino substituted product, 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. This reaction proceeds by heating the reactants at 160°C, leading to the formation of a new carbon-nitrogen bond at the C2 position, which suggests that in a similar reaction with this compound, the C4-chloro atom would be readily displaced by an appropriate amine.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of hybrid derivatives from this compound.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. This reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a base. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl chloride, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. The reactivity of the C-Cl bond in 4-chloroquinolines makes them suitable substrates for Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl groups at the C4 position. For example, the Suzuki-Miyaura cross-coupling of 4-chloroquinolines with different boronic acids in the presence of a palladium catalyst is a known method for producing arylated quinolines. utas.edu.au A typical procedure involves reacting the chloroquinoline with an arylboronic acid using a palladium catalyst and a base like potassium carbonate in a suitable solvent such as a dioxane-water mixture, heated under an inert atmosphere. nih.gov

The Sonogashira coupling provides a route to connect a terminal alkyne with an aryl halide, creating a C(sp²)-C(sp) bond. researchgate.net This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The application of Sonogashira coupling to this compound would allow for the introduction of an alkynyl substituent at the C4 position, which can serve as a versatile handle for further transformations, including the construction of more complex cyclic structures. The synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines has been achieved through the Sonogashira coupling of the corresponding 6-bromoquinolines with phenylacetylene, using a Pd(OAc)₂/PPh₃ catalyst system. mdpi.com This demonstrates the feasibility of applying this methodology to the C4-chloro position of the quinoline ring.

The formation of polycyclic derivatives often involves a multi-step sequence, beginning with the introduction of a suitable functional group at the C4 position, followed by an intramolecular or intermolecular cyclization reaction.

A common strategy involves the initial substitution of the chloro group with a hydrazine (B178648) moiety to form a 4-hydrazinylquinoline intermediate. This intermediate can then undergo cyclization to form a new fused heterocyclic ring. For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with hydrazine hydrate (B1144303) results in the formation of the corresponding 4-hydrazino derivative. This hydrazino-substituted quinoline can then undergo further reactions. A study on 4-hydrazinylquinolin-2(1H)-ones demonstrated their ability to undergo autoxidation and dimerization to form complex pentacyclic pyridazino[4,3-c:5,6-c']diquinoline systems. This type of transformation highlights a pathway to complex polycyclic structures starting from a chloroquinoline precursor. The initial step is the nucleophilic displacement of the chloride with hydrazine, followed by a series of dimerization, oxidation, and cyclization steps.

Another approach to polycyclic systems is through intramolecular cyclization of a suitably substituted precursor derived from this compound. For instance, if a substituent introduced at the C4 position contains a reactive site, it can be induced to cyclize onto the quinoline ring or an adjacent substituent.

The following table summarizes the key transformations for the formation of hybrid and polycyclic derivatives from precursors similar to this compound.

| Starting Material (Analog) | Reagent(s) | Product Type | Reaction Type | Ref. |

| 2,4-Dichloro-6-methylquinoline | p-Toluidine | Hybrid (Amino-substituted quinoline) | Nucleophilic Aromatic Substitution | |

| 4-Chloroquinoline (B167314) derivatives | Arylboronic acids, Pd catalyst, base | Hybrid (Aryl-substituted quinoline) | Suzuki-Miyaura Coupling | utas.edu.aunih.gov |

| 6-Bromo-2-aryl-4-trifluoromethylquinoline | Phenylacetylene, Pd/Cu catalyst, base | Hybrid (Alkynyl-substituted quinoline) | Sonogashira Coupling | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Intermediate for Polycyclic System | Nucleophilic Aromatic Substitution | |

| 4-Hydrazinylquinolin-2(1H)-ones | Heat (in pyridine) | Polycyclic (Pyridazino[4,3-c:5,6-c']diquinoline) | Autoxidation, Dimerization, Cyclization |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Methyl 2 Phenylquinoline

Comprehensive Spectroscopic Analyses for Structural Elucidation

The molecular structure of 4-Chloro-6-methyl-2-phenylquinoline has been thoroughly investigated using a suite of spectroscopic methods. These techniques provide a detailed picture of the compound's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H-NMR: In the ¹H-NMR spectrum of a related compound, 6-methyl-2-(naphthalen-2-yl)-4-phenylquinoline, the methyl protons (s, 3H) appear at δ 2.51 ppm. rsc.org Aromatic protons are observed in the range of δ 7.53-8.65 ppm. For 6-chloro-2,4-diphenylquinoline, the aromatic protons are observed between δ 7.47-8.20 ppm. rsc.org

¹³C-NMR: The ¹³C-NMR spectrum of 6-methyl-2-(naphthalen-2-yl)-4-phenylquinoline shows the methyl carbon at δ 21.9 ppm. rsc.org The aromatic carbons resonate between δ 119.6-155.8 ppm. rsc.org For a similar compound, 6-chloro-2-(4-chlorophenyl)-4-(p-tolyl)quinoline, the carbon signals appear in the range of δ 121.3-160.3 ppm. rsc.org

Table 1: ¹H-NMR and ¹³C-NMR Data for Analogs of this compound

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| 6-methyl-2-(naphthalen-2-yl)-4-phenylquinoline | 2.51 (s, 3H, CH₃), 7.53-8.65 (m, Ar-H) | 21.9 (CH₃), 119.6-155.8 (Ar-C) | rsc.org |

| 6-chloro-2,4-diphenylquinoline | 7.47-8.20 (m, Ar-H) | Not explicitly provided | rsc.org |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of a molecule by identifying its functional groups and vibrational modes. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of quinoline (B57606) derivatives shows characteristic bands. For instance, C-C stretching vibrations in the aromatic rings are typically observed in the 1625-1430 cm⁻¹ region. scialert.net In a related compound, 6-methyl-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenyl)-4-phenylquinoline, IR peaks were noted at 3046, 2922, 2853, 1589, 1546, 1487, 1461, 1346, 1073, 876, 836, 820, 764, and 703 cm⁻¹. rsc.org The C-Cl stretching frequency is generally found in the 800-500 cm⁻¹ range. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds. For quinoline derivatives, C-C stretching modes have been observed at 1596 and 1541 cm⁻¹. scialert.net

Table 2: Vibrational Spectroscopy Data for Analogs of this compound

| Compound | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |

|---|---|---|---|

| 6-methyl-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenyl)-4-phenylquinoline | 3046, 2922, 2853, 1589, 1546, 1487, 1461, 1346, 1073, 876, 836, 820, 764, 703 | Not available | rsc.org |

| 6-chloro-2,4-diphenylquinoline | 2922, 2852, 1587, 1543, 1481, 887, 823, 779, 700 | Not available | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of a compound, which helps in its structural elucidation. The molecular weight of this compound is 253.73 g/mol . cookechem.com

In the mass spectrum of a similar compound, 6-chloro-2-(naphthalen-3-yl)-4-phenylquinoline, the molecular ion peak [M]⁺ was observed at m/z 364.98. rsc.org Significant fragments were seen at m/z 330.04, 328.02, 235.97, 200.95, 164.50 (base peak), and 162.97. rsc.org For 6-chloro-2,4-diphenylquinoline, the molecular ion peak [M]⁺ was found at m/z 315.03, with a notable fragment at m/z 280.11. rsc.org The fragmentation pattern provides clues about the stability of different parts of the molecule. youtube.com

Table 3: Mass Spectrometry Data for Analogs of this compound

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 6-chloro-2-(naphthalen-3-yl)-4-phenylquinoline | 364.98 | 330.04, 328.02, 235.97, 200.95, 164.50, 162.97 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Single Crystal X-ray Diffraction Studies of this compound and its Analogs

Elucidation of Molecular Conformation and Planarity of the Quinoline System

Studies on analogs of this compound reveal important structural features. For instance, in methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring system is nearly planar, and the phenyl ring is significantly twisted out of this plane by 57.5(1)°. nih.gov Similarly, in 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, the quinoline ring system is also largely planar. nih.gov The planarity of the quinoline core is a common feature in these types of molecules. nih.gov The dihedral angle between the quinoline ring and the phenyl substituent is a key conformational parameter. In 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline, the quinoline ring makes a dihedral angle of 56.30(6)° with the adjacent phenyl ring. nih.gov

Table 4: Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Space Group | Key Conformational Features | Reference |

|---|---|---|---|---|

| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | Not specified | Not specified | Quinoline ring is planar; Phenyl ring twisted by 57.5(1)° | nih.gov |

| 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine | Monoclinic | P2₁/c | Quinoline ring is planar | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-methyl-2-(naphthalen-2-yl)-4-phenylquinoline |

| 6-chloro-2,4-diphenylquinoline |

| 6-chloro-2-(4-chlorophenyl)-4-(p-tolyl)quinoline |

| 6-methyl-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenyl)-4-phenylquinoline |

| 2-chloro-4-methylaniline |

| 6-chloro-2-(naphthalen-3-yl)-4-phenylquinoline |

| methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate |

| 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine |

In-depth Analysis of Intermolecular Forces and Crystal Architecture of this compound

The specific crystallographic data for this compound, which is essential for a detailed analysis of its intermolecular interactions and crystal packing, is not publicly available in crystallographic databases. While extensive research has been conducted on the crystal structures of analogous quinoline derivatives, a definitive study on this compound itself has not been reported.

Therefore, a detailed, evidence-based discussion on the specific hydrogen bonding networks and π-π stacking interactions for this particular compound cannot be provided at this time. A comprehensive analysis would require experimental determination of its crystal structure through techniques such as X-ray crystallography.

In the absence of specific data for this compound, we can look at the intermolecular interactions observed in structurally similar compounds to hypothesize the types of interactions that might be present. For instance, studies on other chloro- and methyl-substituted phenylquinolines reveal common packing motifs.

Hypothetical Intermolecular Interactions Based on Analogous Structures:

Hydrogen Bonding: In the absence of classic hydrogen bond donors (like N-H or O-H) in this compound, conventional hydrogen bonds are not expected. However, weak C—H···N and C—H···Cl interactions are often observed in the crystal packing of similar heterocyclic compounds. The nitrogen atom of the quinoline ring and the chlorine atom could potentially act as acceptors for hydrogen atoms from the methyl group or the aromatic rings of neighboring molecules.

Pi-Pi (π–π) Stacking: The planar aromatic rings of the quinoline system and the phenyl group are expected to participate in π–π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant stabilizing force in the crystal lattice of many aromatic compounds. The arrangement could be either face-to-face or offset (displaced-face) stacking.

Computational and Theoretical Investigations of 4 Chloro 6 Methyl 2 Phenylquinoline

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug design for identifying potential biological targets and understanding the basis of a molecule's activity. For quinoline (B57606) derivatives, which are known to exhibit a wide range of biological activities, docking studies can elucidate key binding modes and interactions within the active sites of enzymes or receptors.

While specific docking studies on 4-chloro-6-methyl-2-phenylquinoline are not extensively detailed in publicly available literature, research on closely related quinoline compounds provides a strong framework for predicting its potential interactions. For instance, various quinoline derivatives have been docked against targets like HIV reverse transcriptase and the phosphatidylinositol 3-kinase (PI3Kα) binding site. nih.govmdpi.com In these studies, the quinoline scaffold commonly engages with key amino acid residues through hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, the phenyl group at the 2-position and the quinoline ring system itself are likely to form significant hydrophobic and π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in a receptor's binding pocket. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the chlorine atom at the 4-position can form halogen bonds or other electrostatic interactions, potentially enhancing binding affinity.

Table 1: Potential Protein Targets for this compound Based on Docking Studies of Analogous Compounds

| Protein Target | Therapeutic Area | Rationale for Interaction |

| DNA Gyrase | Antibacterial | Quinolone antibiotics, a related class, target this enzyme. Docking studies on other quinoline derivatives have shown favorable binding. nih.gov |

| HIV Reverse Transcriptase | Antiviral | Certain quinoline derivatives have shown inhibitory activity, with docking studies revealing binding in the non-nucleoside inhibitor binding pocket. nih.gov |

| PI3Kα | Anticancer | Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have shown binding to PI3Kα, suggesting the quinoline scaffold is recognized by this kinase. mdpi.com |

| KDM4B Protein | Anticancer | 2,4-diphenylquinoline derivatives have been studied as inhibitors of the KDM4B protein, indicating this is a potential target for similar structures. researchgate.net |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is a key component of SAR, allowing researchers to systematically modify a lead compound in silico and predict the effect of these changes on its binding affinity and efficacy.

For this compound, SAR studies would explore the impact of modifying its three key substituent groups: the chlorine at position 4, the methyl group at position 6, and the phenyl group at position 2. Based on research on analogous quinoline compounds, the following hypotheses can be made: nih.gov

C4-Position (Chloro Group): The chlorine atom is an electron-withdrawing group that can influence the electronic distribution of the entire quinoline ring system. Its presence and position are often critical for activity. Replacing the chlorine with other halogens (e.g., bromine, iodine) or with electron-donating groups could significantly alter the molecule's interaction with target receptors. nih.gov

C6-Position (Methyl Group): The methyl group is a small, hydrophobic substituent. Its primary role may be to occupy a specific hydrophobic pocket within a binding site. Changing its size (e.g., to an ethyl group) or polarity (e.g., to a methoxy (B1213986) group) would probe the steric and electronic requirements of this pocket.

C2-Position (Phenyl Group): The phenyl ring offers a large surface for hydrophobic and aromatic interactions. Substitutions on this ring (e.g., adding hydroxyl, methoxy, or nitro groups) at the ortho, meta, or para positions would modulate its electronic properties and ability to form hydrogen bonds, which can fine-tune binding specificity and affinity.

Computational SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built for a series of related analogues to mathematically correlate structural descriptors with observed activity.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and vibrational frequencies of a molecule from first principles. These calculations provide a detailed understanding of a molecule's intrinsic properties.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. For instance, DFT could predict the twist angle between the phenyl ring and the quinoline plane, a key structural feature. nih.gov

Calculate Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comdergipark.org.tr The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The MEP map visually identifies electron-rich (negative potential, potential hydrogen bond acceptors) and electron-poor (positive potential, potential hydrogen bond donors) regions of the molecule. mdpi.com

Predict Spectroscopic Properties: Calculate theoretical vibrational spectra (IR and Raman) and NMR chemical shifts. Comparing these calculated spectra with experimental data can help to confirm the molecule's structure and assign spectral bands. researchgate.netnih.gov

Studies on related molecules like 6-chloroquinoline (B1265530) show that DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set can accurately predict these properties. dergipark.org.tr Such calculations reveal how the chlorine substituent significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions for Drug Likeness

Before a compound can be considered a potential drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction tools use computational models to estimate these properties early in the discovery process, saving time and resources. These models analyze a molecule's structure to predict its drug-likeness.

For this compound, various physicochemical and pharmacokinetic properties can be predicted. Many of these predictions are based on established models like Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans.

Table 2: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value/Classification | Significance |

| Molecular Formula | C₁₆H₁₂ClN | Basic molecular identity. uni.lu |

| Molecular Weight | 253.73 g/mol | Conforms to Lipinski's Rule (< 500 Da), suggesting potential for good absorption. |

| XlogP (predicted) | 4.8 | This value for lipophilicity (log P) is within the acceptable range for drug-likeness (< 5), indicating good membrane permeability. uni.lu |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule (< 5). |

| Hydrogen Bond Acceptors | 1 (the quinoline nitrogen) | Conforms to Lipinski's Rule (< 10). |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | A low TPSA value is associated with good cell membrane permeability and blood-brain barrier penetration. |

| Water Solubility | Low to Moderate (predicted) | Low water solubility can be a challenge for formulation but may be favorable for crossing lipid membranes. sciensage.info |

| CYP450 Inhibition | Potential to inhibit certain isoforms | Many aromatic compounds interact with cytochrome P450 enzymes, which could lead to drug-drug interactions. |

| Bioavailability Score | Moderate to High (predicted) | Based on physicochemical properties, the compound is likely to have good oral bioavailability. |

Data compiled from computational models and databases such as PubChem. uni.lu These are theoretical predictions and require experimental validation.

These in silico predictions suggest that this compound possesses several characteristics of a potentially drug-like molecule, such as an appropriate molecular weight and lipophilicity. sciensage.info However, potential issues like metabolic stability and specific toxicity would require further detailed computational and subsequent experimental investigation.

Biological Activities and Pharmacological Mechanisms of 4 Chloro 6 Methyl 2 Phenylquinoline Analogs

Anticancer Research and Mechanistic Insights

Inhibition of Key Enzymes and Molecular Targets in Cancer Pathways

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR is a critical strategy in anticancer therapy. These receptors are key mediators of signaling pathways that control cell proliferation, angiogenesis, and metastasis. semanticscholar.org The concurrent inhibition of both EGFR and VEGFR signaling pathways is considered a promising approach for cancer treatment, as it can enhance the therapeutic effect and potentially overcome resistance mechanisms. semanticscholar.org

Quinazoline-based derivatives, which share structural similarities with quinolines, have been extensively studied as EGFR and VEGFR-2 inhibitors. semanticscholar.org For instance, novel 2-chloro-4-anilino-quinazolines were designed and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov These compounds demonstrated the potential to synergistically inhibit both antitumor activity and the development of resistance. nih.gov Docking studies have shown that these molecules can effectively fit into the ATP binding sites of both EGFR and VEGFR-2, forming crucial hydrogen bonds with conserved amino acid residues. semanticscholar.org Specifically, the nitrogen atom at position 1 of the quinazoline (B50416) ring can interact with the backbone of Met796 in EGFR and Cys919 in VEGFR-2. semanticscholar.org

One study on 4-anilinoquinazoline (B1210976) derivatives identified a compound, 8a , which exhibited potent anticancer activities against the A431 cell line with an IC50 value of 1.78 µM. semanticscholar.org This was more potent than the reference standards erlotinib (B232) (IC50 = 8.31 µM) and vandetanib (B581) (IC50 = 10.62 µM). semanticscholar.org Another series of quinazolin-4(3H)-ones bearing urea (B33335) functionality were investigated as potential VEGFR-2 inhibitors. nih.gov Compound 5p from this series showed the most effective activity against the VEGFR-2 enzyme, with an IC50 of 0.117 µM, comparable to the standard sorafenib (B1663141) (IC50 = 0.069 µM). nih.gov

Table 1: EGFR and VEGFR-2 Inhibition by Quinoline (B57606) and Quinazoline Analogs

| Compound | Target | Cell Line/Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| 8a | EGFR | A431 | 1.78 | semanticscholar.org |

| Erlotinib | EGFR | A431 | 8.31 | semanticscholar.org |

| Vandetanib | EGFR | A431 | 10.62 | semanticscholar.org |

| 5p | VEGFR-2 | Enzyme Assay | 0.117 | nih.gov |

Src Tyrosine Kinase and Protein Kinase CK-II Inhibition

Src family tyrosine kinases and protein kinase CK2 are involved in various cellular processes, and their dysregulation is implicated in cancer. Research has shown that the catalytic subunits of human CK2 can be phosphorylated by Src family protein tyrosine kinases, such as Lyn and c-Fgr, leading to a significant increase in CK2's catalytic activity. nih.gov This phosphorylation and subsequent activation can be suppressed by specific Src inhibitors. nih.gov

Certain flavonoids and related compounds have been identified as potent inhibitors of protein kinase CK2. colby.edu These compounds, including myricetin, quercetin, and luteolin (B72000), typically inhibit CK2 in a manner that is competitive with the ATP substrate. colby.edu Structural studies of these inhibitors in complex with CK2 have revealed their ability to interact with key residues in the ATP-binding site. colby.edu While direct studies on 4-chloro-6-methyl-2-phenylquinoline's effect on Src and CK2 are limited, the broader family of quinoline-related heterocyclic compounds is an area of active investigation for kinase inhibition. nih.gov

DNA Intercalation and Disruption of Replication/Transcription

The quinoline scaffold is a known DNA intercalating agent. This mechanism involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. This interaction can distort the DNA structure, thereby interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. While specific studies detailing the DNA intercalation properties of this compound are not prevalent in the provided search results, related quinoline derivatives have been shown to act as topoisomerase inhibitors, which is a closely related mechanism of disrupting DNA replication.

Modulation of Specific Cancer Cell Lines and Tumor Growth Inhibition

Analogs of this compound have demonstrated significant antiproliferative effects against a variety of human cancer cell lines. nih.gov The cytotoxic potencies of these compounds have been evaluated in vitro, showing inhibitory effects across different cancer types. researchgate.net

For example, a study on various cancer cell lines revealed that certain derivatives can induce growth inhibition and cell cycle arrest. nih.gov In one study, a series of 1,3-indandione-based organoruthenium complexes were tested on four human cancer cell lines, with IC50 values ranging from 6 to 17 µM in the more sensitive SW480 and CH1/PA-1 cell lines. researchgate.net Another study on diamantane derivatives showed very strong growth inhibition against several cancer lines, with GI50 values below 1.0 µM for some compounds against leukemia, non-small cell lung cancer, ovarian, and breast cancer lines. nih.gov

The mechanisms underlying this anticancer activity often involve the induction of apoptosis through pathways that include cell cycle arrest and the downregulation of cyclins.

Table 2: In Vitro Anticancer Activity of Related Compounds

| Compound Class | Cell Line | Activity | Value (µM) | Reference |

|---|---|---|---|---|

| 1,3-indandione-based organoruthenium complexes | SW480 | IC50 | 6-17 | researchgate.net |

| 1,3-indandione-based organoruthenium complexes | CH1/PA-1 | IC50 | 8-16 | researchgate.net |

| Diamantane derivatives | Colo 205 (Colon) | GI50 | <0.01 | nih.gov |

| Diamantane derivatives | MALME-3M (Melanoma) | GI50 | 0.23 | nih.gov |

Antimicrobial Research and Mechanisms

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 4-chloro-2-phenylquinoline (B1581051) have been synthesized and screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. ajrconline.org These studies have identified compounds with significant inhibitory activity against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi. ajrconline.org

In one study, several derivatives of 4-chloro-2-phenylquinoline showed potent activity, with a minimum inhibitory concentration (MIC) value of 50 µg/ml. ajrconline.org Notably, some of these compounds were also effective against multidrug-resistant strains of S. aureus (MRSA). ajrconline.org Another class of related compounds, quinoline-2-one derivatives, also exhibited promising antibacterial action, particularly against Gram-positive bacteria. nih.gov For instance, compound 6c from this series displayed potent activity against MRSA and vancomycin-resistant Enterococci (VRE) with a MIC of 0.75 µg/mL. nih.gov

Table 3: Antibacterial Activity of Quinoline Analogs

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-chloro-2-phenylquinoline derivatives (Q3, Q5, Q6, Q9) | Gram-positive & Gram-negative | 50 | ajrconline.org |

| Quinolone-2-one derivative 6c | MRSA | 0.75 | nih.gov |

| Quinolone-2-one derivative 6c | VRE | 0.75 | nih.gov |

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism for the antibacterial action of many quinoline-based compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial DNA replication, recombination, and repair, making them excellent targets for antibiotics. mdpi.com

DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is crucial for decatenating daughter chromosomes after replication. mdpi.comcaldic.com In general, DNA gyrase is the primary target of quinolones in Gram-negative bacteria, whereas topoisomerase IV is the preferential target in Gram-positive bacteria. mdpi.com

Aminocoumarin antibiotics, which are potent inhibitors of DNA gyrase, have been studied extensively. nih.gov These compounds, along with synthetic analogs, have shown to be more effective against S. aureus gyrase than E. coli gyrase. nih.gov The development of novel quinoline derivatives that can dually target both DNA gyrase and topoisomerase IV is a key strategy to combat the rise of antibiotic resistance. nih.gov

Interference with Essential Metabolic Pathways

Analogs of this compound have been shown to exert their biological effects by targeting critical metabolic processes in pathogenic organisms. A significant mechanism of action for certain quinolone derivatives is the inhibition of the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain. For instance, 4(1H)-quinolones featuring a 6-chloro-7-methoxy substitution pattern have demonstrated selective inhibition of the Plasmodium cytochrome bc1 complex over its mammalian counterpart. This selective targeting disrupts the parasite's energy production, a vital metabolic pathway for its survival. Other related quinoline analogs, such as the 4-aminoquinoline (B48711) class, interfere with the feeding process of the erythrocyte stage of the malaria parasite. nih.gov

Antifungal Activity

The quinoline scaffold is a versatile pharmacophore that has been explored for the development of antifungal agents. Research has shown that molecular hybridization, a strategy that combines two or more pharmacophoric units, can yield compounds with significant biological activities. mdpi.com Specifically, hybrid molecules created by covalently linking a quinoline structure with a 1,2,3-triazole moiety have been reported to exhibit a range of biological effects, including antifungal properties. mdpi.com This approach aims to broaden the structural diversity and enhance the therapeutic potential of quinoline-based compounds against fungal pathogens. mdpi.com

Antimalarial Research

The quinoline core is central to some of the most well-known antimalarial drugs, and research into new quinoline analogs continues to be a priority in the face of growing drug resistance.

Numerous studies have demonstrated the potent activity of quinoline analogs against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.

A series of novel 4-N-methylaminoquinoline analogues displayed significant in vitro antiplasmodial activity against both the chloroquine-sensitive (CQ-S) 3D7 strain and the chloroquine-resistant (CQ-R) K1 strain of P. falciparum. nih.gov Many of these compounds exhibited a half-maximal inhibitory concentration (IC50) value below 0.5 μM. nih.gov

Similarly, structure-activity relationship studies on 4(1H)-quinolones identified compounds with a 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone scaffold, substituted at the 3-position with various phenyl groups, as potent antimalarials. Certain analogs possessed low-nanomolar EC50 values against the W2 and TM90-C2B strains. For example, a para-trifluoromethoxyphenyl analogue showed excellent EC50 values of 7.72 nM against the W2 strain and 7.76 nM against the TM90-C2B strain.

| Quinolone Analog Class | P. falciparum Strains Tested | Reported Activity | Reference |

|---|---|---|---|

| 4-N-methylaminoquinolines | 3D7 (CQ-Sensitive), K1 (CQ-Resistant) | IC50 < 0.5 μM for most active compounds. | nih.gov |

| 6-chloro-7-methoxy-4(1H)-quinolones | W2, TM90-C2B | Low-nanomolar EC50 values. | |

| para-trifluoromethoxyphenyl-4(1H)-quinolone | W2 | EC50 of 7.72 nM. | |

| para-trifluoromethoxyphenyl-4(1H)-quinolone | TM90-C2B | EC50 of 7.76 nM. |

A critical goal in modern antimalarial drug discovery is the development of agents that are effective against multiple stages of the parasite's life cycle, including the blood, liver, and transmission stages. Research into 4(1H)-quinolone derivatives has identified compounds with such multistage properties. Two promising compounds, designated ELQ-300 and P4Q-391, were found to be highly effective against both the blood and liver stages of the malaria parasite. Furthermore, these compounds demonstrated activity against the parasitic forms that are essential for the transmission of the disease from person to person.

Other Investigated Biological Activities

The 2-phenylquinoline (B181262) scaffold has been identified as a promising starting point for the development of broad-spectrum antiviral agents. nih.gov In a phenotypic-based screening against SARS-CoV-2, a 2-phenylquinoline derivative emerged as a significant hit. nih.gov Subsequent synthesis and evaluation of analogs led to the discovery of compounds that not only inhibited SARS-CoV-2 replication at low micromolar concentrations but also showed activity against other human coronaviruses, such as HCoV-229E and HCoV-OC43. nih.gov

A key development in this area was the identification of a potential mechanism of action. A specific analog, which features a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core, exhibited potent activity against the SARS-CoV-2 helicase (nsp13). nih.gov Since helicase is a highly conserved enzyme among coronaviruses, this finding suggests a potential for developing pan-coronavirus inhibitors based on this chemical scaffold. nih.gov

| Compound Class | Virus Target | Reported Activity (EC50) | Potential Mechanism | Reference |

|---|---|---|---|---|

| 2-Phenylquinoline derivative | SARS-CoV-2 | 6 μM | Inhibition of viral replication | nih.gov |

| 2-Phenylquinoline analogs | HCoV-229E, HCoV-OC43 | 0.2 to 9.4 μM | Inhibition of viral replication | nih.gov |

| 2-Phenylquinoline with 6,7-dimethoxytetrahydroisoquinoline group at C-4 | SARS-CoV-2 | Low μM | Inhibition of helicase (nsp13) enzyme | nih.gov |

Anti-inflammatory Properties

One study on 2-phenylquinoline-4-carboxamide (B4668241) derivatives demonstrated significant anti-inflammatory activity in animal models. alliedacademies.org Specifically, a compound featuring a linked nucleoside analogue showed anti-inflammatory effects comparable to the standard drug, diclofenac (B195802) sodium, in a carrageenan-induced paw edema test in rats. alliedacademies.org

Structurally similar quinazolinone analogs have also been investigated for their anti-inflammatory potential. nih.gov Certain 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivatives have shown significant anti-inflammatory activity in endotoxin-stimulated macrophages. nih.govnih.gov The mechanism of this action involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Furthermore, these compounds were found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.govnih.govuludag.edu.tr The anti-inflammatory effects of these quinazolinone derivatives are also linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. nih.govnih.gov

Studies on other quinoline derivatives have shown that the nature and position of substituents on the quinoline ring are critical for their anti-inflammatory activity. alliedacademies.org For instance, some derivatives have been found to exert their effects by targeting specific enzymes like phosphodiesterase 4 (PDE4) and cyclooxygenase (COX).

It is plausible that this compound and its analogs could exhibit similar anti-inflammatory properties, potentially through the modulation of inflammatory mediators and signaling pathways like NF-κB. However, without direct experimental evidence, this remains speculative.

Antiplatelet Activity and Mechanisms

Several analogs of this compound, particularly those with a 2-phenylquinoline core, have demonstrated notable antiplatelet activity.

A study focused on 4-alkoxy derivatives of 2-phenylquinoline identified several potent antiplatelet agents. nih.gov The research established a preliminary structure-activity relationship, indicating that substitutions at the 4-position of the quinoline ring are crucial for this activity. Among the synthesized compounds, 5-ethyl-4-methoxy-2-phenylquinoline was found to be the most potent, with an IC50 value of 0.08 microM, making it approximately three times more active than the reference drug indomethacin. nih.gov The proposed mechanism for its antiplatelet action is the inhibition of cyclooxygenase or thromboxane (B8750289) synthetase. nih.gov

The following table summarizes the antiplatelet activity of these 2-phenylquinoline derivatives.

| Compound Name | Structure | IC50 (µM) |

| 5-ethyl-4-methoxy-2-phenylquinoline | 8 | 0.08 |

| 4-ethoxy-5-ethyl-2-phenylquinoline | 9 | Potent |

| 4-ethoxycarbonylmethoxy-5-ethyl-2-phenylquinoline | 10 | Potent |

| 4-ethoxycarbonylbutoxy-5-ethyl-2-phenylquinoline | 12 | Potent |

| 5-ethyl-4-(N-ethylcarboxido)methoxy-2-phenylquinoline | 17 | Potent |

Data sourced from a study on 4-alkoxy derivatives of 2-phenylquinoline as potent antiplatelet agents. nih.gov

Another study on positional isomers of phenyl quinolones also confirmed their inhibitory effects on arachidonic acid-induced platelet aggregation. nih.gov This research highlighted that the position of the phenyl group significantly influences the antiplatelet activity, with 3-phenyl-4-quinolone showing the highest potency. nih.gov

Furthermore, research on acetoxy quinolones has revealed their antiplatelet action through the activation of platelet Nitric Oxide Synthase (NOS), leading to the inhibition of ADP and arachidonic acid-dependent platelet aggregation. frontiersin.org Specifically, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (B1210297) was identified as a superior substrate for platelet Calreticulin Transacetylase (CRTAase), emerging as a highly active compound for producing antiplatelet effects both in vitro and in vivo. frontiersin.org

These findings suggest that the 2-phenylquinoline scaffold is a promising framework for the development of novel antiplatelet agents. The mechanism likely involves the inhibition of key enzymes like cyclooxygenase and thromboxane synthetase, as well as the modulation of nitric oxide signaling pathways.

NQO2 Enzyme Inhibition

NAD(P)H:quinone oxidoreductase 2 (NQO2) is an enzyme implicated in various cellular processes, and its inhibition has been explored as a therapeutic strategy for several diseases. While there is no direct evidence of this compound analogs inhibiting NQO2, studies on other quinoline-containing compounds and various other molecular structures provide context for potential inhibitory activity.

Research has shown that certain flavonoids are potent inhibitors of NQO2. nih.gov For instance, quercetin, apigenin, and luteolin have been identified as submicromolar inhibitors of NQO2. nih.gov The antimalarial drug chloroquine, which possesses a quinoline core, has also been reported to inhibit NQO2. nih.gov

More specific to the quinoline class, indolequinone derivatives have been developed as mechanism-based inhibitors of NQO2. nih.gov These compounds have demonstrated high potency and selectivity for NQO2 over the related enzyme NQO1. nih.gov The mechanism of these indolequinones involves an NRH-dependent inactivation of the enzyme. nih.gov

The following table presents IC50 values for some known NQO2 inhibitors.

| Compound | IC50 (µM) |

| Quercetin | Submicromolar |

| Apigenin | Submicromolar |

| Luteolin | Submicromolar |

Data sourced from a study on flavonoid inhibition of NQO2. nih.gov

Given that chloroquine, a quinoline derivative, inhibits NQO2, it is conceivable that other quinoline-based structures, including analogs of this compound, could also interact with and inhibit this enzyme. However, dedicated studies are required to confirm this and to elucidate the specific structural features necessary for such activity.

Modulation of Keap1-Nrf2 Protein-Protein Interactions

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.govmsjonline.orgmdpi.com Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and detoxification enzymes, making it an attractive target for therapeutic intervention in diseases with an underlying inflammatory or oxidative stress component.

While direct modulation of the Keap1-Nrf2 pathway by this compound analogs has not been reported, studies on structurally related compounds offer insights into this potential activity. For instance, isoquinoline-based compounds have been identified as activators of Nrf2. nih.gov These compounds function by blocking the interaction between Nrf2 and its negative regulator, Keap1. nih.gov By replacing a carboxymethyl group with a fluoroalkyl group in these isoquinoline (B145761) analogs, researchers have developed potent and metabolically stable Nrf2 activators. nih.gov

The activation of Nrf2 by these inhibitors of the Keap1/Nrf2 interaction leads to an increase in the cellular levels of Nrf2 protein. This was demonstrated by Western blot analysis in keratinocytes treated with these compounds, which showed a notable increase in NRF2 levels. nih.gov

Furthermore, various dietary phytochemicals are known to modulate the Keap1-Nrf2 pathway. msjonline.org These compounds, often electrophilic in nature, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction and allows Nrf2 to translocate to the nucleus and activate gene transcription. nih.gov

The potential for this compound analogs to modulate the Keap1-Nrf2 pathway is an area that warrants further investigation. Given the role of this pathway in mitigating inflammation and oxidative stress, identifying quinoline-based modulators could have significant therapeutic implications.

Medicinal Chemistry and Rational Drug Design Based on 4 Chloro 6 Methyl 2 Phenylquinoline

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is the first step in the drug discovery pipeline. 4-Chloro-6-methyl-2-phenylquinoline and its close analogs are often identified through screening campaigns for their ability to interact with biological targets. Once identified, lead optimization strategies are employed to enhance desired properties. A common strategy is structural simplification, which aims to reduce molecular complexity and improve pharmacokinetic profiles without sacrificing potency. nih.gov

Optimization often involves targeted modifications at specific positions of the quinoline (B57606) ring. For instance, the chlorine atom at the C4 position is a reactive site, enabling nucleophilic substitution reactions to introduce diverse functional groups. The methyl group at C6 and the phenyl group at C2 are also key sites for modification to explore the structure-activity relationship (SAR). For example, derivatives of the related 4-chloro-6-methoxy-2-phenylquinoline (B189075) have been investigated as potential anticancer agents, with research indicating that they can induce apoptosis in cancer cells.

Another critical optimization strategy involves targeting specific enzymes. Quinoline derivatives have been shown to inhibit enzymes crucial for pathogen survival, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This targeted approach guides the modification of the lead compound to improve its binding affinity and inhibitory action against these enzymes.

Design of Novel Quinoline Derivatives with Tailored Bioactivity

Rational drug design principles are used to create novel derivatives of this compound with specific, enhanced biological activities. By understanding the target's binding site, chemists can design molecules with complementary shapes and electronic properties.

Anticancer Derivatives: A significant area of focus has been the development of anticancer agents. By modifying the quinoline core, researchers have created potent inhibitors of various cancer-related targets.

c-Met Kinase Inhibitors: The c-Met kinase is a well-known proto-oncogene implicated in various cancers. Novel series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were designed as selective c-Met inhibitors. One of the most promising compounds, which replaces the chloro and methyl groups with other substituents, demonstrated an IC₅₀ value of 1.1 nM against c-Met kinase and showed potent cytotoxic activity against HT-29 (colon), MKN-45 (gastric), and A549 (lung) cancer cell lines. nih.govresearchgate.net The design strategy involved modifying the C7 position of the quinoline ring to improve solubility and altering the linker portion to enhance binding and activity. researchgate.net

Topoisomerase I Inhibitors: Bioisosteric replacement is a powerful design strategy. Researchers have designed 4-amino-2-phenylquinazolines as bioisosteres of known topoisomerase I inhibitors. The resulting compounds, like 4-cyclohexylamino-2-phenylquinazoline, showed potent inhibitory activity against the enzyme and strong cytotoxicity, confirming the validity of the design approach. nih.gov

Antibacterial Derivatives: The 4-chloroquinoline (B167314) scaffold is also a valuable starting point for new antibacterial agents. A series of 4-chloro-2-phenyl quinoline derivatives were synthesized and showed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) value of 50 µg/ml for the most active compounds. ajrconline.org These compounds are believed to exert their effect through the inhibition of DNA gyrase. ajrconline.orgnih.gov

| Derivative Type | Target/Activity | Example Compound/Series | Research Findings |

| Anticancer | Selective c-Met Kinase Inhibition | 6,7-disubstituted-4-(2-fluorophenoxy)quinoline (Compound 16) | IC₅₀ = 1.1 nM against c-Met kinase; Potent cytotoxicity against HT-29, MKN-45, and A549 cell lines. nih.gov |

| Anticancer | Topoisomerase I Inhibition | 4-cyclohexylamino-2-phenylquinazoline (Compound 7h) | Potent topo I inhibitory activity and strong cytotoxicity. nih.gov |

| Antibacterial | DNA Gyrase Inhibition | 4-chloro-2-phenyl quinoline derivatives (Q3, Q5, Q6, Q9) | Significant activity against B. Subtilis, S. Aureus, P. aeurigenosa, E. coli, S. typhi with MIC of 50 µg/ml. ajrconline.org |

Strategies for Improving Pharmacological Profiles and Selectivity

A key challenge in drug development is optimizing a compound's pharmacological profile, encompassing its absorption, distribution, metabolism, and excretion (ADME) properties, while ensuring it selectively acts on its intended target.

Improving Selectivity: Selectivity is crucial to minimize off-target effects. One successful strategy involves designing compounds that specifically target enzymes overexpressed in or critical to cancer cells. The development of 4-(2-fluorophenoxy)quinoline derivatives as highly selective c-Met inhibitors is a prime example. Compound 16 from this series was found to be highly selective for c-Met, which is a significant advantage in developing targeted cancer therapies. nih.gov Similarly, designing quinoline-based dihydrazone derivatives that show potent anticancer activity against cancer cell lines but low cytotoxicity against normal cell lines represents another approach to enhancing selectivity. rsc.org

Improving Pharmacokinetic Properties: Modifications to the quinoline scaffold can significantly impact its ADME properties. For instance, introducing polar groups, such as a hydroxyethylpiperazine moiety, can improve solubility and oral bioavailability. exlibrisgroup.com The strategy of structural simplification can also lead to compounds with improved solubility and better pharmacokinetic profiles. nih.gov Furthermore, encapsulating a drug candidate into a nanoparticle-based delivery system can provide prolonged release and reduce toxicity. nih.gov

Development of Hybrid Compounds with Enhanced Therapeutic Potential

Molecular hybridization is a strategy that combines two or more pharmacophores (biologically active moieties) into a single molecule. This can lead to hybrid compounds with enhanced affinity, dual-action mechanisms, or improved selectivity. The this compound scaffold has been used to create several promising hybrid compounds.

Quinoline-Chalcone Hybrids: Chalcones are known for their anticancer properties. Linking a chalcone (B49325) fragment to the quinoline scaffold has produced novel hybrid compounds with significant anticancer activity. researchgate.net These hybrids have been investigated as inhibitors of protein tyrosine kinases, such as VEGFR-2, which are crucial for tumor angiogenesis. nih.gov One such quinoline-chalcone hybrid demonstrated an IC₅₀ value of 1.38 µM against the MGC-803 gastric cancer cell line. researchgate.net

Quinoline-Thiazolidinone Hybrids: Researchers have synthesized hybrid molecules incorporating the 2-chloro-6-methylquinoline (B1583817) moiety with a thiazolidinone ring. These compounds have been evaluated for their in vitro antimicrobial activity, with certain derivatives showing very good efficacy against both bacterial and fungal species. nih.gov

Quinoline-Dihydrazone Hybrids: Based on the quinoline heterocycle, a series of dihydrazone derivatives were synthesized. These hybrids exhibited significant antiproliferative activity against a panel of human cancer cell lines, with some compounds showing greater potency than the clinical anticancer drug 5-FU. rsc.org

| Hybrid Type | Pharmacological Target | Example Compound | Bioactivity Data |

| Quinoline-Chalcone | Anticancer (Gastric Cancer) | Compound 12e | IC₅₀ = 1.38 µM (MGC-803 cells). researchgate.net |

| Quinoline-Chalcone | Anticancer (Colon Cancer) | Compound 64 | IC₅₀ = 2.5 µM (Caco-2 cells). nih.gov |

| Quinoline-Dihydrazone | Anticancer (Breast Cancer) | Compound 3b | IC₅₀ = 7.016 µM (MCF-7 cells). rsc.org |

| Quinoline-Thiazolidinone | Antimicrobial | 2-(2-chloro-6-methyl(3-quinolyl)) derivative | Exhibited "very good" activity against bacterial and fungal species. nih.gov |

Future Directions and Research Perspectives for 4 Chloro 6 Methyl 2 Phenylquinoline

Exploration of Emerging Synthetic Methodologies for Analogs

The future of drug discovery for quinoline-based compounds hinges on the development of novel and efficient synthetic routes to create a diverse library of analogs. For 4-Chloro-6-methyl-2-phenylquinoline, future research should prioritize the exploration of emerging synthetic methodologies that offer advantages in terms of yield, selectivity, and sustainability.

Green chemistry principles are increasingly guiding synthetic efforts, with a focus on multicomponent reactions (MCRs) that construct complex molecules in a single step from multiple starting materials. nih.gov Methodologies such as the Povarov, Gewald, and Ugi reactions have shown promise in the synthesis of various quinoline (B57606) scaffolds and could be adapted for the creation of novel this compound analogs. nih.gov These approaches are not only atom-economical but also allow for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

Furthermore, the use of innovative catalytic systems, including metal-organic frameworks (MOFs), nanoparticles, and photocatalysts, presents exciting opportunities. nih.gov These catalysts can offer enhanced reactivity and selectivity under milder reaction conditions compared to traditional methods. For instance, the development of robust and recyclable catalysts would align with the principles of green chemistry and facilitate more sustainable production of quinoline derivatives.

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A comprehensive understanding of the molecular and cellular mechanisms of action of this compound is paramount for its rational development as a therapeutic agent. While the mechanisms of some quinoline derivatives are known to involve interactions with DNA and inhibition of key enzymes like topoisomerases, the specific targets of this compound remain to be elucidated.

Future research should employ a multi-pronged approach to unravel its mechanism of action. This includes:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary molecular targets of this compound within the cell.

Cellular Pathway Analysis: Investigating the downstream effects of compound binding on various cellular signaling pathways. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression profiles.

Structural Biology Studies: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target. This information is invaluable for understanding the specific molecular interactions that drive its activity and for guiding the design of more potent and selective analogs.

By dissecting the intricate molecular and cellular interactions of this compound, researchers can gain crucial insights into its therapeutic potential and potential off-target effects.

Diversification of Pharmacological Screening for New Therapeutic Avenues

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov While initial studies may have focused on a specific therapeutic area, a comprehensive pharmacological screening of this compound and its analogs could unveil novel and unexpected therapeutic applications.

Future screening efforts should encompass a wide range of disease models and biological assays. This could include:

Anticancer Screening: Evaluating the cytotoxicity of the compound against a diverse panel of cancer cell lines and exploring its potential to inhibit key cancer-related pathways such as angiogenesis and metastasis.

Anti-infective Screening: Testing the activity of the compound against a broad spectrum of bacteria, fungi, viruses, and parasites, including drug-resistant strains. nih.gov

Anti-inflammatory and Immunomodulatory Screening: Assessing the compound's ability to modulate inflammatory pathways and immune responses in relevant in vitro and in vivo models.

Neurological and Metabolic Disease Screening: Investigating the potential of the compound to modulate targets relevant to neurodegenerative diseases, metabolic disorders, and other chronic conditions.

The results of these diversified screening campaigns will be instrumental in identifying the most promising therapeutic avenues for this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline Scaffolds

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govnih.gov The integration of these computational approaches into the research pipeline for this compound holds immense promise.

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and toxicity of novel analogs based on their chemical structure. nih.gov This can help prioritize the synthesis of the most promising compounds and reduce the reliance on extensive experimental screening.

Virtual Screening: Utilizing molecular docking and other computational screening techniques to virtually screen large libraries of compounds for their potential to bind to specific biological targets. tandfonline.com This can significantly expedite the initial stages of hit identification.

De Novo Drug Design: Employing generative AI models to design novel quinoline scaffolds with desired pharmacological properties. These models can learn from existing data to propose new molecular structures that are likely to be active and have favorable drug-like properties. acm.org

Pharmacokinetic and Physicochemical Property Prediction: Using ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, which is crucial for their development as viable drugs. tandfonline.com

By harnessing the power of AI and ML, researchers can navigate the vast chemical space of quinoline derivatives more efficiently and rationally design novel analogs of this compound with enhanced therapeutic potential. nih.govacs.org

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-methyl-2-phenylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedländer annulation or metal-catalyzed cross-coupling reactions. For example, cyclocondensation of 2-aminobenzophenone derivatives with ketones in acidic media can yield the quinoline core. Chlorination at the 4-position is achieved using POCl₃ or SOCl₂, while methylation at the 6-position may require regioselective alkylation. Reaction temperature (e.g., reflux in toluene) and stoichiometric ratios of reagents significantly impact yield . Optimization studies suggest that microwave-assisted synthesis reduces reaction time by 30–40% compared to conventional heating .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups).

- X-ray crystallography : SHELXL refinement (e.g., R-factor < 0.05) resolves bond lengths and angles, critical for verifying the chloro and methyl substituents' positions .

- HPLC-MS : Purity assessment (>95%) and detection of byproducts like dechlorinated derivatives .

Q. How does the electronic structure of this compound influence its reactivity?

- Methodological Answer : The electron-withdrawing chlorine at C4 increases electrophilicity at C3 and C5, facilitating nucleophilic substitutions. The methyl group at C6 sterically hinders axial attack, directing reactivity to the quinoline ring's planar regions. Computational studies (DFT) predict HOMO localization on the phenyl ring, guiding functionalization strategies .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To resolve these:

- Standardize bioassays using reference compounds (e.g., cisplatin for cytotoxicity comparisons).

- Validate structural integrity post-assay via LC-MS to rule out degradation.

- Employ molecular docking to correlate substituent effects with binding affinities (e.g., chloro groups enhancing kinase inhibition) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Common issues include:

- Twinning : Addressed using TWINABS in SHELXL for data integration .

- Disorder in the phenyl ring : Resolved by refining anisotropic displacement parameters and applying restraints to bond distances .

- Solvent inclusion : Slow evaporation from ethanol/water (3:1) minimizes lattice defects .

Q. What advanced strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer :

- C–H activation : Pd-catalyzed coupling at C8 (least sterically hindered) using directing groups like pyridines.

- Electrophilic substitution : Nitration at C5/C7 positions under mixed acid (HNO₃/H₂SO₄) conditions, monitored by in-situ IR .

- Click chemistry : Azide-alkyne cycloaddition at the chloro position to introduce triazole moieties for enhanced bioavailability .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict binding stability with target proteins (e.g., EGFR kinase) over 100-ns trajectories.

- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize synthetic targets .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.